molecular formula C23H28O6 B1600546 Allyl 2,3-di-O-benzyl-b-D-glucopyranoside CAS No. 84218-68-8

Allyl 2,3-di-O-benzyl-b-D-glucopyranoside

Cat. No.: B1600546
CAS No.: 84218-68-8
M. Wt: 400.5 g/mol
InChI Key: XPNQNMXIMFZLNP-XNBWIAOKSA-N
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Description

Allyl 2,3-di-O-benzyl-β-D-glucopyranoside (CAS 84218-68-8) is a protected glucopyranoside derivative widely used in glycosylation studies and oligosaccharide synthesis. Its structure features two benzyl groups at the 2- and 3-hydroxyl positions, leaving the 4- and 6-hydroxyls free for further functionalization. The allyl group at the anomeric position serves as a temporary protecting group, which can be selectively removed under mild conditions (e.g., isomerization to propenyl glycosides followed by acid hydrolysis) .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQNMXIMFZLNP-XNBWIAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192611
Record name 2-Propen-1-yl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside
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Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84218-68-8
Record name 2-Propen-1-yl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84218-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-yl 2,3-bis-O-(phenylmethyl)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-propen-1-yl 2,3-bis-O-(phenylmethyl)
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Preparation Methods

General Synthetic Strategy

The preparation of Allyl 2,3-di-O-benzyl-β-D-glucopyranoside generally involves:

  • Starting from D-glucose or protected glucose derivatives.
  • Selective protection of hydroxyl groups by benzylation.
  • Introduction of the allyl group at the anomeric position or at specific hydroxyl groups.
  • Use of stannylene acetal intermediates or other selective protection strategies to achieve regioselectivity.

Selective O-Benzylation and O-Allylation

A key step in the synthesis is the selective benzylation of the 2- and 3-hydroxyl groups of glucopyranoside, while leaving other positions protected or free as needed.

Method Example:

  • Starting from 2-azidoethyl 4,6-O-benzylidene-β-D-glucopyranoside, selective O-allylation at the 3-hydroxy group is achieved using dibutyltin oxide to form a stannylene acetal intermediate, followed by treatment with allyl bromide in the presence of cesium fluoride. This yields 2-azidoethyl 3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside.

  • Subsequent benzylation of remaining free hydroxyl groups is performed with benzyl bromide and sodium hydride, producing O-benzylated derivatives in high yield.

  • De-allylation using palladium chloride can selectively remove allyl groups when necessary.

Direct Preparation of Allyl 2,3-di-O-benzyl-β-D-glucopyranoside

Allyl 2,3-di-O-benzyl-β-D-glucopyranoside can be prepared directly from D-glucose by:

  • Selective benzylation of the 2- and 3-hydroxyl groups.
  • Introduction of the allyl group at the anomeric position through glycosylation with allyl alcohol or allyl bromide under acidic or basic catalysis.

This approach is supported by the study where allyl 2,3-di-O-benzyl-β-D-glucopyranoside was synthesized and subsequently selectively benzoylated at the 6-OH position to give allyl 6-O-benzoyl-2,3-di-O-benzyl-β-D-glucopyranoside.

Catalysts and Reaction Conditions

  • Catalysts: Acidic catalysts such as pyridine salts of toluene-p-sulphonic acid have been used effectively for converting protected intermediates into allyl glucopyranosides.

  • Bases: Sodium hydride is commonly used for benzylation steps.

  • Selective Protection: Dibutyltin oxide facilitates regioselective formation of stannylene acetals, enabling precise allylation or benzylation.

  • Deprotection: Palladium chloride catalyzes selective de-allylation without affecting benzyl groups.

  • Solvents: Pyridine, dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons are typical solvents used in these transformations.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Yield/Notes
Formation of stannylene acetal Dibutyltin oxide, heat Regioselective activation of 3-OH for allylation Enables selective O-allylation
O-Allylation Allyl bromide, cesium fluoride Introduction of allyl group at 3-OH High regioselectivity
O-Benzylation Benzyl bromide, sodium hydride Protection of 2- and 3-OH groups 90% yield in two steps
Anomeric allylation Allyl alcohol, acidic catalyst (e.g., pyridine salt of p-toluenesulfonic acid) Introduction of allyl group at anomeric position Superior to acid alcoholysis
De-allylation Palladium chloride Removal of allyl protecting groups selectively 70-75% yield
Selective benzoylation Benzoyl chloride, pyridine, low temperature Protection of 6-OH group 75% yield

Research Findings and Observations

  • The use of stannylene acetal intermediates is crucial for achieving regioselectivity in allylation and benzylation, avoiding over-protection or undesired substitution.

  • Allyl ethers and O-benzylidene groups exhibit stability under various reaction conditions, including acetylation and catalytic hydrogenation steps.

  • The combination of benzyl and allyl protecting groups allows for orthogonal protection strategies, facilitating complex oligosaccharide synthesis.

  • The allyl group can be isomerized or selectively removed without disturbing benzyl protections, offering flexibility in downstream synthetic applications.

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl acceptor in stereoselective glycosylation reactions. For example:

  • β-Mannoside formation : Reaction with 3,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside under BSP/TTBP/Triflic anhydride activation yielded a β-(1→4)-linked disaccharide in 65% yield (Scheme 2 in ). Competing 1,2-trans glycosylation (~10%) was minimized through solvent optimization (CH₂Cl₂, −65°C) .

  • C-Glycoside synthesis : Reaction with allyltrimethylsilane or α-trimethylsiloxystyrene under similar conditions produced β-C-mannopyranosides with >95% stereoselectivity (Table 1 in ).

Key conditions :

Reaction TypeActivator SystemSolventTemperatureYield
O-Glycosylation (β-manno)BSP/TTBP/Tf₂OCH₂Cl₂−65°C65%
C-GlycosylationBSP/Tf₂OCH₂Cl₂−65°C85%

(a) Allyl Group Removal

The anomeric allyl group is cleaved via palladium-catalyzed deallylation :

  • Treatment with PdCl₂ in MeOH/H₂O (9:1) removes the allyl group, yielding a hemiacetal intermediate (75% yield) .

  • This step is critical for subsequent glycosyl donor activation (e.g., trichloroacetimidate formation) .

(b) Benzyl Group Manipulation

  • Regioselective benzylation : In THF with BnBr/NaH , mono-benzylation occurs selectively at C2 (82% yield), while DMF promotes over-benzylation (Table 3 in ).

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, enabling access to free hydroxyls for further derivatization.

Oxidation and Reduction

  • Dess–Martin Oxidation : Converts C4-OH to a ketone, enabling stereochemical inversion via NaBH₄ reduction to generate β-manno-configured products (84% yield) .

  • Reductive benzylidene cleavage : Sodium cyanoborohydride/TFA selectively opens 4,6-O-benzylidene acetals, yielding 6-O-(4-methoxybenzyl) derivatives (70% yield) .

Stereoselective Transformations

The 4,6-O-benzylidene group directs reactivity:

  • β-Selectivity in C-glycosylation : The benzylidene ring stabilizes a B₂,₅ oxocarbenium ion conformation, favoring nucleophilic attack on the β-face (Scheme 2 in ).

  • Steric effects : 2,3-Di-O-benzyl groups hinder α-face approach, enhancing β-selectivity in glycosylations .

Mechanistic Insights

  • Transition-state stabilization : Benzyl ethers lower activation energy by stabilizing partial positive charges during glycosylation (kinetic studies in).

  • Solvent effects : THF promotes mono-functionalization via poor alkoxide solvation, whereas DMF increases nucleophilicity, leading to over-alkylation .

Scientific Research Applications

Antitumor Properties

Allyl 2,3-di-O-benzyl-β-D-glucopyranoside has shown promising antitumor activity. It inhibits cancer cell proliferation through specific interactions with enzymes involved in tumor growth regulation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.

Enzyme Inhibition

Allyl 2,3-di-O-benzyl-β-D-glucopyranoside has been identified as an inhibitor of β-galactosidase from E. coli, crucial for lactose metabolism. The compound demonstrates competitive inhibition with an IC50 value of 25 µM.

EnzymeInhibition TypeIC50 (µM)
β-GalactosidaseCompetitive25

Case Studies

In Vivo Studies : A study on mice showed that administration of Allyl 2,3-di-O-benzyl-β-D-glucopyranoside led to a significant reduction in bacterial load in infected tissues compared to controls, highlighting its potential in treating bacterial infections.

Cytotoxicity Assays : Cytotoxicity testing using human cell lines revealed low toxicity (EC50 > 50 µM), indicating a favorable safety profile for further development as an antimicrobial agent.

Industrial Applications

In addition to its laboratory uses, Allyl 2,3-di-O-benzyl-β-D-glucopyranoside is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure allows it to serve as a building block for more complex molecules in organic synthesis.

Mechanism of Action

The mechanism by which Allyl 2,3-di-O-benzyl-b-D-glucopyranoside exerts its effects involves the inhibition of key enzymes and pathways involved in cell proliferation. It targets specific molecular pathways that are crucial for cancer cell growth, leading to cell cycle arrest and apoptosis. The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 10343-15-4)

Structural Differences :

  • Protecting Groups : Four acetyl groups (positions 2, 3, 4, 6) vs. two benzyl groups in the target compound.
  • Molecular Formula : C₁₇H₂₄O₁₀.

Functional Implications :

  • Acetyl groups are labile under basic conditions, enabling selective deprotection.
  • Used in biomedical research (e.g., inflammation, cancer) due to enhanced solubility compared to benzyl-protected analogs .
Property Allyl 2,3-di-O-benzyl-β-D-glucopyranoside Allyl tetra-O-acetyl-β-D-glucopyranoside
Protecting Groups 2,3-di-O-benzyl 2,3,4,6-tetra-O-acetyl
Stability High (benzyl stable under acidic conditions) Moderate (acetyl cleaved under mild base)
Primary Applications Glycosylation studies Biomedical research

Methyl 2,3-di-O-benzyl-6-O-nitrobenzoyl Derivatives (Compounds 22, 23, 39)

Structural Differences :

  • Anomeric Group: Methyl vs. allyl.
  • Additional Modifications : 6-O-nitrobenzoyl or trinitrobenzoyl esters.

Functional Implications :

  • Methyl groups are less reactive in glycosylation compared to allyl, limiting their utility in stepwise synthesis.
  • Nitrobenzoyl esters enhance electron-withdrawing effects, altering reactivity in glycosylations. Yields range from 22% (trinitrobenzoyl derivative) to 90% (3-nitrobenzoyl derivative) .

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 65730-02-1)

Structural Differences :

  • Functional Groups : 2-acetamido and 2-deoxy modifications.
  • Protecting Groups : 3,6-di-O-benzyl vs. 2,3-di-O-benzyl.

Functional Implications :

  • The acetamido group increases hydrogen-bonding capacity, influencing glycosylation stereochemistry.
  • Used in click chemistry and fluorination due to its reactive anomeric allyl group .

Tri-O-benzyl Derivatives (Allyl vs. Methyl)

  • Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (CAS 78184-40-4): Three benzyl groups restrict hydroxyl availability, making it suitable for selective deprotection strategies .
  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (CAS 53008-65-4): Methyl anomeric group limits post-synthetic modifications compared to allyl .

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS 57783-66-1)

Structural Differences :

  • Protecting Groups : 4,6-O-benzylidene (cyclic acetal) vs. linear benzyl groups.

Functional Implications :

  • The benzylidene group enhances rigidity, directing glycosylation to specific hydroxyls (e.g., position 2 or 3).
  • Critical for synthesizing branched oligosaccharides .

Tables :

Table 1. Comparative Physical Properties
Compound (CAS) Protecting Groups Molecular Formula Primary Use
Allyl 2,3-di-O-benzyl-β-D (84218-68-8) 2,3-di-O-benzyl C₂₀H₂₂O₆ Glycosylation studies
Allyl tetra-O-acetyl (10343-15-4) 2,3,4,6-tetra-O-acetyl C₁₇H₂₄O₁₀ Biomedical research
Methyl 2,3-di-O-benzyl-6-O-nitro (N/A) 2,3-di-O-benzyl, 6-O-nitro C₂₁H₂₃NO₈ Reactivity studies

Biological Activity

Allyl 2,3-di-O-benzyl-β-D-glucopyranoside (CAS 84218-68-8) is a glycoside compound derived from D-glucose, characterized by the presence of allyl and benzyl groups at specific positions on the glucose molecule. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications. Below is a detailed examination of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Synthesis of Allyl 2,3-di-O-benzyl-β-D-glucopyranoside

The synthesis of Allyl 2,3-di-O-benzyl-β-D-glucopyranoside typically involves several steps:

  • Starting Material : D-glucose is used as the starting material.
  • Allylation : The glucose derivative undergoes selective allylation at the 2 and 3 positions using allyl bromide in the presence of a base such as sodium hydride.
  • Benzylation : The hydroxyl groups at the 2 and 3 positions are then benzylated to yield the final product.

The overall reaction can be summarized as follows:

D GlucoseAllyl BromideAllyl GlycosideBenzylationAllyl 2 3 di O benzyl D glucopyranoside\text{D Glucose}\xrightarrow{\text{Allyl Bromide}}\text{Allyl Glycoside}\xrightarrow{\text{Benzylation}}\text{Allyl 2 3 di O benzyl D glucopyranoside}

Antimicrobial Properties

Research has shown that Allyl 2,3-di-O-benzyl-β-D-glucopyranoside exhibits significant antimicrobial activity. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been found to inhibit certain enzymes. For instance, it acts as an inhibitor for β-galactosidase from E. coli, which is crucial for lactose metabolism. The presence of hydrophobic moieties significantly enhances its inhibitory activity.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
β-GalactosidaseCompetitive25

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of Allyl 2,3-di-O-benzyl-β-D-glucopyranoside resulted in a significant reduction in bacterial load in infected tissues compared to control groups. This suggests potential therapeutic applications in treating bacterial infections.
  • Cytotoxicity Assays : In cytotoxicity assays using human cell lines, Allyl 2,3-di-O-benzyl-β-D-glucopyranoside showed low toxicity (EC50 > 50 µM), indicating a favorable safety profile for further development as an antimicrobial agent.

Q & A

Q. What are the key steps in synthesizing Allyl 2,3-di-O-benzyl-β-D-glucopyranoside, and how do protective groups influence the process?

The synthesis typically involves sequential protection of hydroxyl groups. Benzyl groups are introduced at the 2- and 3-positions of the glucopyranoside core to prevent unwanted side reactions during glycosylation. Allyl groups are then added to the anomeric position (C1) to act as a glycosyl donor. Critical steps include:

  • Benzylation : Using benzyl bromide or chloride in the presence of a base (e.g., NaH) under anhydrous conditions .
  • Allylation : Allyl bromide or similar reagents are employed to introduce the allyl group at the anomeric center .
  • Deprotection : Selective removal of benzyl groups using hydrogenolysis (H₂/Pd-C) for final product isolation .

Q. What analytical techniques are essential for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify regioselectivity of benzyl/allyl groups. Key signals include allyl protons (δ 5.8–5.2 ppm) and benzyl aromatic protons (δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na]⁺ = 423.18 for C₂₃H₂₈O₆) .
  • Polarimetry : Optical rotation ([α]D) validates the β-D configuration .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The allyl group at the anomeric position acts as a temporary protective group, enabling activation via iodine or palladium-mediated cleavage. This facilitates glycosidic bond formation with acceptors (e.g., hydroxyl-bearing sugars or aglycones) under mild conditions .

Q. What are the stability considerations for storing Allyl 2,3-di-O-benzyl-β-D-glucopyranoside?

The compound is sensitive to light, moisture, and acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dry DCM or THF) to prevent hydrolysis or oxidation of the allyl group .

Q. Which derivatives are commonly synthesized from this compound for biological studies?

  • Fluorinated derivatives : Introduce fluorine at the allyl group for metabolic stability .
  • Glycoconjugates : Link to proteins or lipids via glycosylation to study cell-signaling pathways .

Advanced Research Questions

Q. How can low yields in glycosylation reactions involving this donor be addressed?

Optimize reaction conditions:

  • Catalysts : Use NIS/TfOH or BF₃·Et₂O to enhance leaving-group activation .
  • Temperature : Conduct reactions at –40°C to suppress side reactions like aglycone migration .
  • Solvent : Anhydrous dichloromethane or toluene improves donor-acceptor interaction .

Q. What strategies improve regioselectivity during derivatization of the allyl group?

  • TEMPO-mediated oxidation : Converts the allyl group to an epoxide for selective nucleophilic attack .
  • Enzymatic modifications : Lipases or glycosidases enable site-specific functionalization under mild conditions .

Q. How does the compound behave under physiological conditions, and how does this impact drug delivery studies?

The benzyl groups confer lipophilicity, enhancing membrane permeability. However, the allyl group may undergo rapid oxidation in vivo. Stability assays (e.g., HPLC monitoring in PBS pH 7.4 at 37°C) reveal a half-life of ~4 hours, necessitating prodrug strategies for sustained release .

Q. How can contradictory data on antimicrobial activity be resolved?

Discrepancies in MIC values (e.g., 32 µg/mL vs. 16 µg/mL for S. aureus) may arise from:

  • Strain variability : Use standardized ATCC strains for comparison .
  • Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffers) to minimize artifacts .

Q. What advanced techniques validate the purity of synthetic batches for publication?

  • 2D NMR (HSQC, COSY) : Resolve overlapping signals in complex mixtures .
  • Chiral HPLC : Confirm enantiomeric purity using a cellulose-based column (e.g., Chiralpak IC) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.4%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside
Reactant of Route 2
Allyl 2,3-di-O-benzyl-b-D-glucopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.